molecular formula C24H25N3O6S B3990066 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B3990066
M. Wt: 483.5 g/mol
InChI Key: INAYBDSFLZMXIR-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative characterized by:

  • Pyrrolidine-2,3-dione core: A five-membered lactam ring with two ketone groups, providing structural rigidity and hydrogen-bonding capacity .
  • 4E-hydroxy(thiophen-2-yl)methylidene substituent: A thiophene ring conjugated with a hydroxylated methylidene group, contributing to π-π stacking interactions and redox activity .
  • 5-(3,4,5-trimethoxyphenyl) group: A methoxy-rich aromatic system, known to enhance membrane permeability and cytotoxicity in anticancer agents .

Its molecular complexity and multifunctional design suggest applications in medicinal chemistry, particularly in oncology and antimicrobial therapy.

Properties

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-31-16-12-15(13-17(32-2)23(16)33-3)20-19(21(28)18-6-4-11-34-18)22(29)24(30)27(20)9-5-8-26-10-7-25-14-26/h4,6-7,10-14,20,29H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAYBDSFLZMXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the thiophene, imidazole, and trimethoxyphenyl groups through various coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Compound Core Structure Key Substituents Biological Activities References
Target Compound Pyrrolidine-2,3-dione Thiophene, imidazole, trimethoxyphenyl Anticancer (potential ferroptosis induction), antimicrobial
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione Pyrrolidine-2,3-dione Benzothiazole, hydroxyphenyl Anti-inflammatory, moderate cytotoxicity
(4E)-5-(2-Chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione Chlorophenyl, thiazole Antimicrobial, enzyme inhibition
Thiazole Derivatives Thiazole Variable alkyl/aryl groups Broad-spectrum antimicrobial
Pyrrolidine Derivatives Pyrrolidine Hydroxyphenyl, methoxy groups Neuroprotective, anti-diabetic
Key Observations:
  • Imidazole vs. Thiazole/Benzothiazole : The imidazole group in the target compound may improve binding to heme-containing enzymes (e.g., cytochrome P450) compared to thiazole derivatives, which are more commonly associated with antimicrobial activity .
  • Trimethoxyphenyl vs. Chlorophenyl/Methoxyphenyl : The 3,4,5-trimethoxyphenyl group enhances lipophilicity and tubulin-binding affinity, a feature linked to anticancer activity in compounds like combretastatin analogs .
  • Thiophene vs.
A. Anticancer Activity
  • The target compound’s trimethoxyphenyl group aligns with ferroptosis-inducing compounds (FINs) that selectively target cancer cells, as seen in OSCC (oral squamous cell carcinoma) studies .
  • By contrast, benzothiazole-containing analogs (e.g., ) show lower potency, likely due to reduced membrane penetration from bulkier substituents.
B. Antimicrobial Activity
  • While thiazole derivatives (e.g., ) exhibit broad-spectrum antimicrobial effects, the target compound’s imidazole group may narrow its spectrum but improve selectivity against fungal targets (e.g., Candida spp.) via ergosterol biosynthesis inhibition .

Mechanism of Action

  • Target Compound : Likely inhibits tubulin polymerization (trimethoxyphenyl moiety) and induces ferroptosis via GPX4 inhibition (thiophene redox activity) .
  • Thiazole Derivatives (): Disrupt microbial cell membranes via thiol-group interactions.

Biological Activity

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrrolidine core and various functional groups, including thiophene, imidazole, and trimethoxyphenyl moieties. This unique combination suggests a diverse range of biological activities.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Pyrrolidine Core : A five-membered cyclic amine that is often found in biologically active compounds.
  • Thiophene Group : Known for its role in enhancing the biological activity of compounds due to its electron-rich nature.
  • Imidazole Ring : Frequently involved in biological interactions, particularly in enzyme inhibition and receptor binding.
  • Trimethoxyphenyl Moiety : This group may contribute to the compound's lipophilicity and ability to penetrate biological membranes.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities. The following table summarizes the anticipated biological activities based on structural analogs:

Compound Name Structural Features Biological Activity
2-MethylbenzothiazoleContains sulfur heterocyclesAntimicrobial
5-(4-Methoxyphenyl)-3H-imidazoleImidazole ring with phenolic substitutionAnticancer
3-ThienylpyrimidineThiophene and pyrimidine ringsAntiviral

The unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in similar compounds.

Research has suggested several potential mechanisms through which this compound may exert its biological effects:

  • Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially acting as an inhibitor.
  • Receptor Binding : The structural features may allow for binding to specific receptors involved in cellular signaling pathways.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting potential antioxidant properties.

Antimicrobial Activity

A study evaluating thiophene-based compounds demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Properties

Research on structurally related compounds indicated that they can inhibit cancer cell proliferation by inducing apoptosis. For instance, a compound with an imidazole ring was found to downregulate key survival pathways in cancer cells, leading to increased cell death rates.

Computational Studies

Molecular docking simulations have been employed to predict how this compound interacts with target proteins. These studies suggest high binding affinities with certain kinases involved in cancer progression and inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

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